molecular formula C21H14O8 B1203396 Prostalidin A CAS No. 73461-17-3

Prostalidin A

Cat. No. B1203396
CAS RN: 73461-17-3
M. Wt: 394.3 g/mol
InChI Key: SPDGJRPFXFRCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostalidin A is a lignan.

Scientific Research Applications

Prostaglandins and Inflammation

Prostaglandins, derived from arachidonic acid, play dual roles in sustaining homeostatic functions and mediating pathogenic mechanisms like the inflammatory response. They are generated from arachidonate by cyclooxygenase isoenzymes, and their biosynthesis is blocked by nonsteroidal anti-inflammatory drugs (Ricciotti & FitzGerald, 2011).

Prostamide F2α Research and Therapeutics

Prostamide F2α, a prostaglandin ethanolamide, has shown therapeutic potential in treating glaucoma and eyelash hypotrichosis. Bimatoprost, a prostamide F2α analog, stimulates hair growth and may reduce fat deposition (Woodward, Wang, & Poloso, 2013).

Clinical Applications

Apart from reproductive functions, prostaglandins have therapeutic potential in hypertension, peripheral vascular disease, asthma treatment, and more. They are involved in the regulation of blood pressure and have bronchodilator effects (Karim & Hillier, 2012).

Role in Homeostasis and Inflammation

Prostaglandins, along with leukotrienes, are involved in numerous homeostatic biological functions and inflammation. They are generated by cyclooxygenase isozymes and their action is modulated through specific G protein-coupled receptors (Funk, 2001).

Health and Disease

Prostaglandins play crucial roles in many physiological processes and organ-specific biologic effects, both in health and disease. However, they can also generate unexplained and paradoxical effects under different conditions (Miller, 2006).

Pain Perception and Inflammation

Prostanoids, including various types of prostaglandins, mediate processes such as inflammation and pain. Prostacyclin, for instance, has been implicated as a mediator of inflammation and pain in vivo (Murata et al., 1997).

Effects on Adipogenesis

Prostaglandin analogs can inhibit adipogenesis through FP receptor stimulation, which is relevant for conditions like deepening of the upper eyelid sulcus in prostaglandin-associated periorbitopathy (Taketani et al., 2014).

Marker of Epithelial Sodium Channel Activation

Urinary prostasin, a serine peptidase, has been proposed as a marker of epithelial sodium channel activation in humans, indicating its role in sodium balance and aldosterone activation (Olivieri et al., 2005).

Prostaglandins in Eye Health

Prostaglandin analogues like latanoprost and bimatoprost are key in treating glaucoma, as they lower intraocular pressure. Research into these compounds and their receptors continues to evolve (Doucette & Walter, 2017).

properties

CAS RN

73461-17-3

Product Name

Prostalidin A

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

9-(6-hydroxy-1,3-benzodioxol-5-yl)-4-methoxy-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C21H14O8/c1-24-19-10-2-11-13(6-25-21(11)23)18(9(10)3-17-20(19)29-8-28-17)12-4-15-16(5-14(12)22)27-7-26-15/h2-5,22H,6-8H2,1H3

InChI Key

SPDGJRPFXFRCMO-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2

Canonical SMILES

COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostalidin A
Reactant of Route 2
Prostalidin A
Reactant of Route 3
Prostalidin A
Reactant of Route 4
Prostalidin A
Reactant of Route 5
Prostalidin A
Reactant of Route 6
Prostalidin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.